3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile
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Description
3-Amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile, also known as AFTI, is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. AFTI is an organic compound with a unique chemical structure that consists of a nitrogen atom, two carbon atoms, two fluorine atoms, and a thienyl group. AFTI has been studied for its potential use in the synthesis of organic compounds, its ability to act as an enzyme inhibitor, and its potential use in drug development.
Scientific Research Applications
Antimicrobial Activity
Compounds synthesized using related thiophene carbonitriles have been evaluated for their antimicrobial activity. For example, novel Schiff bases synthesized from derivatives similar to the compound have shown excellent in vitro antimicrobial activity against a range of pathogens, highlighting their potential in developing new antimicrobial agents (Puthran et al., 2019).
Photopolymerization Processes
The use of related 2-amino-benzene-dicarbonitrile derivatives as photosensitizers in photopolymerization processes has been demonstrated. These derivatives enable highly effective photoinitiating systems for various polymerization reactions, offering a broad application in 3D printing and the development of interpenetrated polymer networks (Tomal et al., 2019).
Organic Photovoltaics
Compounds featuring thiophene and related functionalities have been applied in the development of high-performance organic photovoltaic (OPV) devices. The incorporation of specific structures like the indene-C60 bisadduct as electron-cascade acceptors in polymer solar cells has led to significant improvements in power conversion efficiencies, indicating the potential of such compounds in enhancing solar energy conversion (Cheng et al., 2014).
Photocatalytic Applications
Certain amino-fluorene-dicarbonitrile compounds serve as photocatalysts for the decarboxylative arylation of amino acids, showcasing their utility in light-driven organic synthesis and the preparation of benzylic amines and ethers under mild conditions. This highlights their potential in catalyzing a variety of chemical transformations using sustainable light energy (Chen et al., 2019).
properties
IUPAC Name |
3-amino-4-fluoro-1-thiophen-2-ylindene-1,2-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN3S/c16-11-4-1-3-9-13(11)14(19)10(7-17)15(9,8-18)12-5-2-6-20-12/h1-6H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINXMGHXPHOEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C(C2(C#N)C3=CC=CS3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-fluoro-1-(2-thienyl)-1H-indene-1,2-dicarbonitrile |
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